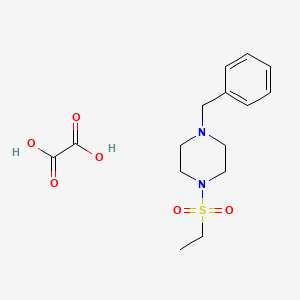![molecular formula C24H18N4O3 B3948420 3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3948420.png)
3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
描述
3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MI-1 and has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
作用机制
The mechanism of action of MI-1 involves the inhibition of the proteasome, a complex protein degradation machinery that plays a crucial role in cell growth and proliferation. MI-1 binds to the active site of the proteasome, leading to the inhibition of its enzymatic activity and subsequent accumulation of misfolded proteins within the cell. This accumulation ultimately leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
MI-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. MI-1 has also been found to modulate the expression of various genes involved in tumor growth and proliferation, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of MI-1 is its potent antitumor activity against a wide range of cancer cell lines. MI-1 also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of MI-1 is its complex synthesis method and the need for precise control of reaction conditions and purification methods. MI-1 also has limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for MI-1 research, including the development of more efficient synthesis methods and the investigation of its potential applications in combination therapy with other anticancer drugs. MI-1 can also be studied for its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the investigation of MI-1's mechanism of action and its effects on various signaling pathways can provide valuable insights into its potential applications in cancer therapy.
Conclusion:
In conclusion, MI-1 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MI-1 is complex, and the compound exhibits potent antitumor activity, anti-inflammatory, and anti-oxidant properties. MI-1's mechanism of action involves the inhibition of the proteasome, leading to the inhibition of tumor growth. MI-1 has several advantages and limitations for lab experiments, and there are several future directions for MI-1 research. Overall, MI-1 is a promising candidate for cancer therapy and has the potential to revolutionize the field of cancer research.
科学研究应用
MI-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. MI-1 has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-31-21-12-11-16(28(29)30)13-18(21)23-22(15-7-3-2-4-8-15)26-24(27-23)19-14-25-20-10-6-5-9-17(19)20/h2-14,25H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXUDATYIWYZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B3948339.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate](/img/structure/B3948347.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B3948351.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3948354.png)
![2-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)carbonyl]benzoic acid](/img/structure/B3948363.png)

![4-(2,4-dichlorophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3948390.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B3948404.png)
![2-{5-[2,5-dimethoxy-4-(methylthio)phenyl]-4-phenyl-1H-imidazol-1-yl}acetamide](/img/structure/B3948412.png)

![N-benzyl-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3948427.png)

